molecular formula C7H7NO B1442274 4-Ethynyl-3,5-dimethylisoxazole CAS No. 668970-91-0

4-Ethynyl-3,5-dimethylisoxazole

Cat. No. B1442274
M. Wt: 121.14 g/mol
InChI Key: VRIFFHHNSRUZNX-UHFFFAOYSA-N
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Description

4-Ethynyl-3,5-dimethylisoxazole is a chemical compound with the molecular formula C7H7NO . It is a solid substance .


Synthesis Analysis

The synthesis of 4-Ethynyl-3,5-dimethylisoxazole and its derivatives has been studied in the context of developing potent BRD4 inhibitors with anti-breast cancer activity . In one study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .


Molecular Structure Analysis

The molecular structure of 4-Ethynyl-3,5-dimethylisoxazole can be represented by the InChI code: 1S/C7H7NO/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3 .


Chemical Reactions Analysis

In the context of anti-cancer research, 4-Ethynyl-3,5-dimethylisoxazole has been used as a building block in the synthesis of a series of novel 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives .


Physical And Chemical Properties Analysis

4-Ethynyl-3,5-dimethylisoxazole is a solid substance with a molecular weight of 121.14 . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Bromodomain Ligands and Epigenetic Regulation

4-Ethynyl-3,5-dimethylisoxazole derivatives have been identified as acetyl-lysine-mimetic bromodomain ligands. These compounds are significant due to their role in histone-lysine acetylation, a critical chromatin post-translational modification that affects gene transcription. Bromodomains, which recognize acetylated lysines, are pivotal in reading the histone-acetylation code. The inhibition of these interactions has shown potential in antiproliferative and anti-inflammatory effects. This research highlighted the discovery of subtype-selective inhibitors, providing a novel acetyl-lysine bioisostere that displaces acetylated histone peptides from bromodomains. Compound 4d, developed from this research, displayed high selectivity and activity against bromodomain-containing proteins, making it a promising lead for further development of selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains (Hewings et al., 2011).

Synthesis and Characterization

The synthesis of 3-Amino-4,5-dimethylisoxazole from technical-grade materials has demonstrated an operationally simple method yielding the title compound with reasonable overall purity. This method's efficiency in producing 3-Amino-4,5-dimethylisoxazole, free from contamination of isomeric compounds, showcases the compound's versatility and potential for varied scientific applications (Tellew et al., 2007).

Photochemical Studies

A study on the photochemistry of 3,5-dimethylisoxazole has shed light on its behavior under UV irradiation, revealing the formation of several photoproducts, including nitrile ylide, an intermediate in isoxazole-oxazole photoisomerization. This research offers insights into the molecular behavior of 3,5-dimethylisoxazole derivatives under specific conditions, highlighting their potential in photochemical applications (Nunes et al., 2013).

BRD4 Inhibition in Cancer Research

Further studies on 3,5-dimethylisoxazole derivatives have focused on their potential as BRD4 inhibitors, a target for blocking proliferation in various cancer cell lines. These derivatives were designed and synthesized, showing excellent stability and potent BRD4 inhibitory activities. Notably, compound 11h displayed significant potency against BRD4(1) and BRD4(2), indicating its potential as a lead compound in cancer therapy research (Li et al., 2018).

Safety And Hazards

The safety information for 4-Ethynyl-3,5-dimethylisoxazole indicates that it is a flammable liquid and vapor . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and ensuring the container is kept tightly closed .

Future Directions

The future directions of 4-Ethynyl-3,5-dimethylisoxazole research are likely to continue in the field of medicinal chemistry, particularly in the development of novel therapeutic agents for cancer treatment . The compound’s potential as a building block in the synthesis of BRD4 inhibitors suggests it may play a significant role in the development of new anti-cancer drugs .

properties

IUPAC Name

4-ethynyl-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIFFHHNSRUZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699284
Record name 4-Ethynyl-3,5-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-3,5-dimethylisoxazole

CAS RN

668970-91-0
Record name 4-Ethynyl-3,5-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynyl-3,5-dimethyl-1,2-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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